

5,7-Difluorochroman-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,7-Difluorochroman-4-ol

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An In-depth Technical Guide to (R)-**5,7-Difluorochroman-4-ol**: A Key Chiral Intermediate in Modern Pharmaceutical Synthesis

Abstract

(R)-**5,7-Difluorochroman-4-ol** is a fluorinated, chiral heterocyclic compound that has emerged as a critical building block in the pharmaceutical industry. Its significance is primarily linked to its role as a key intermediate in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders. The strategic incorporation of fluorine atoms and the specific (R)-stereochemistry at the 4-position are crucial for the efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, stereoselective synthesis, and spectroscopic analysis of (R)-**5,7-Difluorochroman-4-ol**. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind synthetic strategies and analytical methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction & Strategic Significance

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} Its rigid, fused-ring system provides a versatile template for developing therapeutic agents. The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic

stability, modulate lipophilicity, and improve binding affinity.[3][4][5] The carbon-fluorine bond's strength makes it resistant to metabolic cleavage, often increasing a drug's half-life.[1][5]

(R)-**5,7-Difluorochroman-4-ol** (CAS No: 1270294-05-7) embodies the convergence of these two powerful concepts.[6] The difluorination at the 5 and 7 positions of the aromatic ring enhances the molecule's stability and lipophilicity, while the chiral hydroxyl group at the 4-position serves as a crucial handle for further synthetic transformations.[7][8]

The primary driver for this compound's importance is its role as a synthon for Tegoprazan, a next-generation drug for treating conditions like gastroesophageal reflux disease (GERD).[7][9] In the synthesis of Tegoprazan, the (R)-stereocenter of the chromanol is essential for establishing the correct three-dimensional orientation required for high-affinity binding to the gastric H⁺/K⁺-ATPase, or proton pump.[1][6][10] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to (R)-**5,7-Difluorochroman-4-ol** is a subject of significant industrial and academic interest.[11][12]

Chemical Structure and Physicochemical Properties

The molecule features a chroman core with two fluorine substituents on the benzene ring and a secondary alcohol on the dihydropyran ring. The chirality at the C4 position is critical to its function as a pharmaceutical intermediate.

Caption: Chemical structure of (R)-**5,7-Difluorochroman-4-ol**.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Source(s)
IUPAC Name	(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol	[10][13]
CAS Number	1270294-05-7	[6][7][8][9][13][14][15][16][17][18][19][20]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[6][9][10][13][15][19][20][21]
Molecular Weight	186.15 g/mol	[9][10][13][15][19][20][21]
InChI Key	HGTYMLFMXKYIQW-SSDOTTSWSA-N	[10][13][17]
SMILES	<chem>O[C@@H]1CCOC2=CC(F)=C(C(F)=C12)</chem>	[10][15][16][22]
Appearance	Solid	[6]
pKa (Predicted)	13.09 ± 0.20	[14][18]
LogP (Predicted)	1.7807	[14][15]
Melting Point (Racemate)	68-70 °C	[12]

Stability and Storage

(R)-5,7-Difluorochroman-4-ol is generally stable under recommended storage conditions but is sensitive to certain materials.[14]

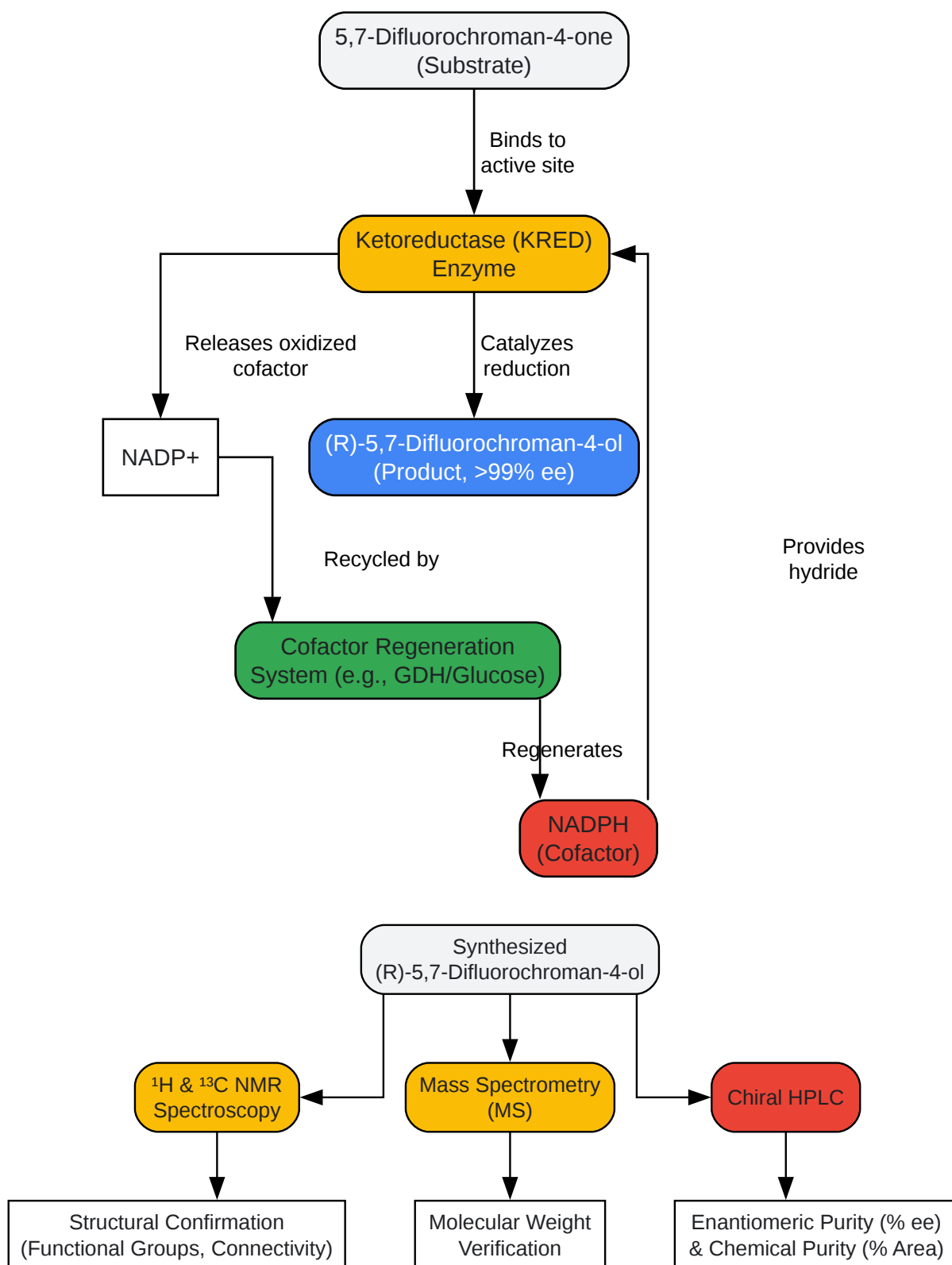
- Storage: For long-term stability, the compound should be stored in a dry, tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen).[6][14][17][18]
- Conditions to Avoid: Exposure to moisture should be avoided.[14]
- Incompatible Materials: Contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents should be prevented to avoid hazardous reactions.[14]

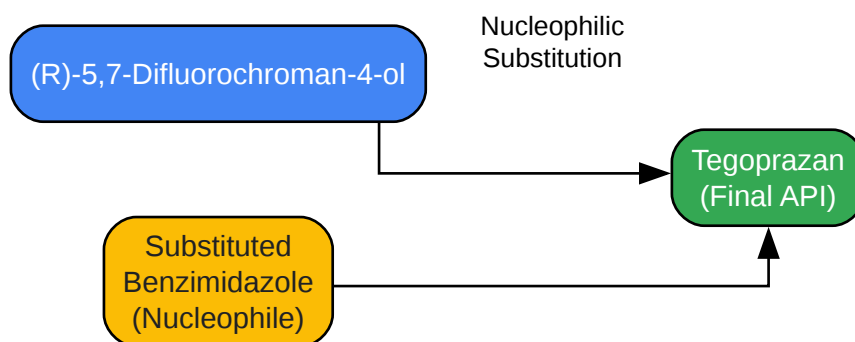
Stereoselective Synthesis: A Tale of Two Strategies

The paramount challenge in synthesizing (R)-**5,7-Difluorochroman-4-ol** is the precise control of the stereocenter at the C4 position. High enantiomeric excess (ee) is non-negotiable for its use in pharmaceutical manufacturing. The most common precursor for this synthesis is the prochiral ketone, 5,7-difluorochroman-4-one.[\[14\]](#)[\[23\]](#)

Preferred Pathway: Chemoenzymatic Asymmetric Reduction

This approach is favored in industrial settings due to its exceptional stereoselectivity, mild reaction conditions, and environmentally friendly nature.[\[10\]](#)[\[23\]](#) The causality behind this choice lies in the inherent ability of ketoreductase (KRED) enzymes to differentiate between the two faces of the ketone, delivering a hydride ion with remarkable precision to yield the desired (R)-alcohol.[\[23\]](#)[\[24\]](#)





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- To cite this document: BenchChem. [5,7-Difluorochroman-4-ol chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1424309#5-7-difluorochroman-4-ol-chemical-structure-and-properties]

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